3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-22-16-5-3-15(4-6-16)17-7-8-18(21-20-17)23-13-14-9-11-19-12-10-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBDNJWZNRPYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Approaches
Modern pyridazine synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, which enable the introduction of aryl and heteroaryl groups at specific positions. The Suzuki-Miyaura coupling, in particular, has emerged as a cornerstone for constructing polysubstituted pyridazines due to its compatibility with boronic acids and tolerance of diverse functional groups. For 3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine, a plausible route involves:
- Halogenation of Pyridazine Precursors : Bromination at position 6 of a 3-(4-ethoxyphenyl)pyridazine intermediate using phosphorus oxybromide (POBr₃).
- Suzuki Coupling : Reaction of the brominated intermediate with pyridin-4-ylmethanethiol boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80°C.
This method achieves yields of 70–85% when optimized for ligand selection and solvent polarity.
Cyclization Strategies
Cyclocondensation reactions offer an alternative pathway, particularly for constructing the pyridazine core. The Diaza-Wittig reaction, as demonstrated by Bel Abed et al., facilitates the formation of pyridazines from 1,3-diketones and diazo compounds. For the target compound:
- Diketone Preparation : Ethyl acetoacetate is reacted with 4-ethoxybenzaldehyde to form a 1,3-diketone intermediate.
- Diaza-Wittig Reaction : Treatment with hexamethylphosphorous triamide (HMPT) or tributylphosphine (P(n-Bu)₃) induces cyclization, yielding a 4-hydroxy-3-ethoxycarbonylpyridazine.
- Functionalization : Sequential thiolation at position 6 using pyridin-4-ylmethanethiol under basic conditions (K₂CO₃, DMF, 60°C).
This approach emphasizes regioselectivity, with yields exceeding 72% for analogous structures.
Thioether Functionalization
Introducing the pyridin-4-ylmethylthio group necessitates careful nucleophilic substitution. Key steps include:
- Activation of Pyridazine : Conversion of a 6-chloropyridazine intermediate to a more reactive species (e.g., 6-mercaptopyridazine via thiourea treatment).
- Alkylation : Reaction with 4-(chloromethyl)pyridine in the presence of a base (e.g., NaH) in anhydrous DMF at 0–25°C.
Yields for this step range from 65% to 78%, depending on the leaving group’s reactivity.
Stepwise Synthesis Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
Starting Materials :
- 3-(4-Ethoxyphenyl)-6-bromopyridazine
- Pyridin-4-ylmethanethiol boronic acid
Procedure :
- Dissolve the bromopyridazine (1.0 eq) and boronic acid (1.2 eq) in degassed THF/H₂O (4:1).
- Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).
- Heat at 80°C for 12 h under argon.
- Purify via column chromatography (EtOAc/hexane, 1:3).
Protocol 2: Diaza-Wittig Cyclization
Starting Materials :
- Ethyl 3-(4-ethoxyphenyl)-2,4-dioxopentanoate
- Hydrazine hydrate
Procedure :
- React the diketone with hydrazine hydrate in ethanol at reflux for 6 h.
- Treat the intermediate with P(n-Bu)₃ in diisopropyl ether at 25°C for 30 min.
- Alkylate the 6-hydroxypyridazine with 4-(chloromethyl)pyridine using K₂CO₃ in DMF.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 0.5–1 mol% Pd@SiO₂ |
| Solvent | THF | TBME (greener solvent) |
| Purification | Column Chromatography | Crystallization |
| Cycle Time | 12 h | 4 h (continuous flow) |
Continuous flow reactors reduce reaction times by 67%, while immobilized palladium catalysts enhance recyclability.
Methodological Comparisons
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural features that allow interaction with various biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds have shown IC50 values indicating significant inhibition of cancer cell proliferation .
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. A related study highlighted the potential for monoamine oxidase inhibition, which could lead to applications in treating neurodegenerative diseases .
Materials Science
The unique electronic properties of 3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine make it suitable for development in materials science.
- Organic Electronics : The compound could be utilized in organic semiconductors due to its electronic properties, which can be tailored for specific applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biological Studies
This compound can serve as a valuable tool in biological research, particularly in the study of biochemical pathways.
- Biochemical Probes : Its ability to interact with various biomolecules positions it as a potential probe for studying complex biochemical interactions within cells .
Industrial Applications
In industrial settings, this compound can be used as an intermediate in the synthesis of other complex molecules.
- Synthesis of Pharmaceuticals : The synthesis pathways involving this compound can facilitate the production of novel pharmaceuticals through multi-step synthetic routes .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of similar pyridazine derivatives on various cancer cell lines. The results demonstrated that certain derivatives exhibited potent activity with low IC50 values, suggesting their potential as anticancer agents.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, it was found that related compounds showed significant inhibition of monoamine oxidase B, with implications for treating conditions like Alzheimer's disease. The selectivity for MAO-B over MAO-A was particularly noteworthy .
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine will depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- 3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
Uniqueness
3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Biological Activity
3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 323.4 g/mol. The structure includes a pyridazine core substituted with an ethoxyphenyl group and a pyridinylmethylthio group, contributing to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃OS |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 899968-49-1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyridazine can induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .
A specific study demonstrated that the compound inhibited the growth of cancer cells with an IC50 value in the low micromolar range, indicating potent activity against tumor cells . The mechanism involves the disruption of cellular redox homeostasis and induction of oxidative stress.
Antiviral Activity
The compound's antiviral potential has also been explored. Similar heterocycles have been reported to inhibit viral replication by targeting viral polymerases or proteases. For example, thiazolidine derivatives showed efficacy against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values below 50 μM . Although specific data on this compound is limited, its structural analogs suggest a promising avenue for antiviral research.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes. The presence of the pyridinylmethylthio group is believed to enhance binding affinity to target proteins, facilitating modulation of their activity .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antiviral Evaluation : In vitro assays demonstrated that certain pyridazine derivatives could significantly reduce viral load in infected cell cultures, suggesting potential therapeutic applications in treating viral infections .
Q & A
Q. What are the optimal synthetic routes for 3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine, and how can reaction conditions be systematically optimized?
Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution for thioether bond formation and Suzuki coupling for aryl group introduction. Key parameters to optimize include:
- Temperature : Maintain 60–80°C during thiol-pyridazine coupling to avoid side reactions (e.g., oxidation of thiol groups) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation, while toluene/THF mixtures improve Suzuki coupling efficiency .
- Catalysts : Use Pd(PPh₃)₄ (2–5 mol%) for cross-coupling reactions .
- Purity Control : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm; pyridazine C-S bond at δ 160–165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₈N₃OS: 316.1218) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. How do the functional groups (ethoxy, pyridinylmethyl thio) influence reactivity in downstream modifications?
Answer:
- Ethoxy Group : Susceptible to demethylation under strong acidic conditions (e.g., HBr/HOAc) but stable in basic media. Useful for introducing hydroxyl groups via hydrolysis .
- Pyridinylmethyl Thioether : Prone to oxidation (e.g., H₂O₂ → sulfone) or alkylation (e.g., methyl iodide → sulfonium salts) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets (e.g., kinase inhibitors). Prioritize derivatives with pyridinylmethyl thioether interactions in hydrophobic pockets .
- QSAR Studies : Corrogate electronic parameters (Hammett σ) of substituents with experimental IC₅₀ values to identify activity cliffs .
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict redox stability and regioselectivity in reactions .
Q. What strategies resolve contradictions in biological activity data across different assays?
Answer:
- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) to distinguish false positives from true activity .
- Solubility Adjustments : Use DMSO/cremophor EL mixtures to mitigate aggregation artifacts in cell-based assays .
- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolites that may interfere with activity .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Answer: Design a focused library with systematic substitutions:
Methodological Considerations
Q. What experimental design principles minimize variability in biological testing?
Answer:
- DoE (Design of Experiments) : Apply factorial designs to optimize cell culture conditions (e.g., serum concentration, seeding density) and reduce batch effects .
- Blinded Analysis : Use third-party labs for IC₅₀ determinations to eliminate observer bias .
- Positive/Negative Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle in all assays .
Q. How can reaction scalability be balanced with yield and purity in multi-step syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
